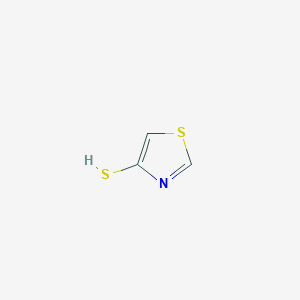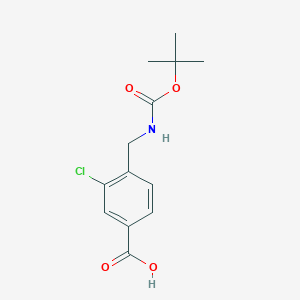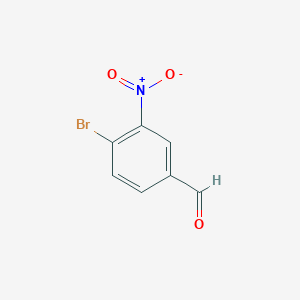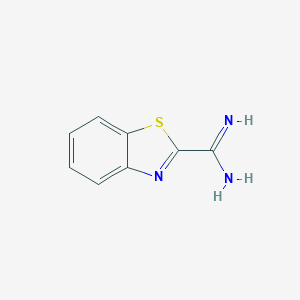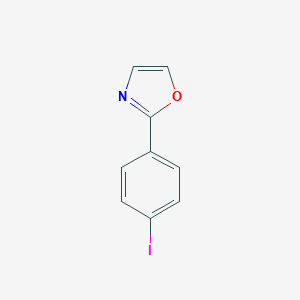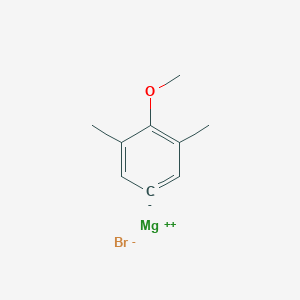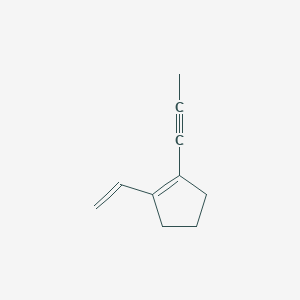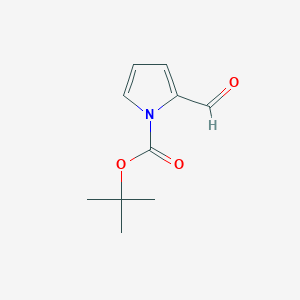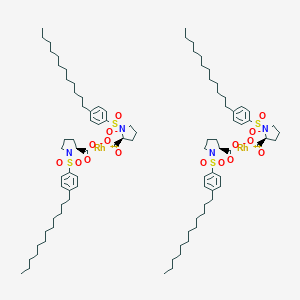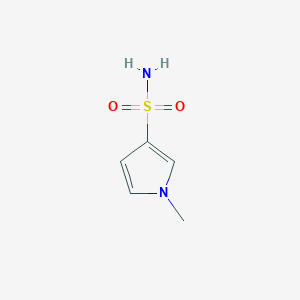
1-Methylpyrrole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyrrole-3-sulfonamide is an organosulfur compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and a sulfonamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpyrrole-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired sulfonamide. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the sulfonating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpyrrole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions, particularly at the 2-position of the pyrrole ring.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield corresponding amines.
Acylation: The compound can be acylated using acyl chlorides in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents or halogens can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nitration: Yields nitro derivatives of this compound.
Halogenation: Produces halogenated derivatives.
Acylation: Forms acylated products with various functional groups.
Aplicaciones Científicas De Investigación
1-Methylpyrrole-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Mecanismo De Acción
The mechanism of action of 1-methylpyrrole-3-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding sites. This competitive inhibition can disrupt metabolic pathways and affect cellular processes.
Comparación Con Compuestos Similares
1-Methylpyrrole-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.
Pyrrole-3-sulfonamide: Lacks the methyl group at the nitrogen atom.
1-Methylpyrrole-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness: 1-Methylpyrrole-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
1-methylpyrrole-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-7-3-2-5(4-7)10(6,8)9/h2-4H,1H3,(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTKBYABEJDTQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
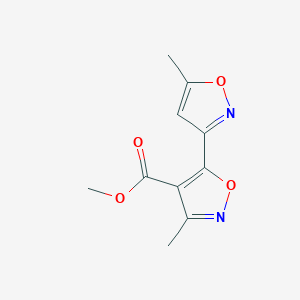
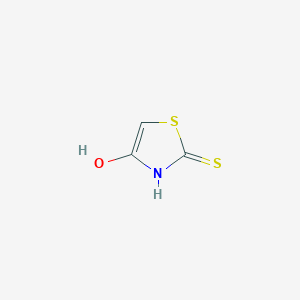
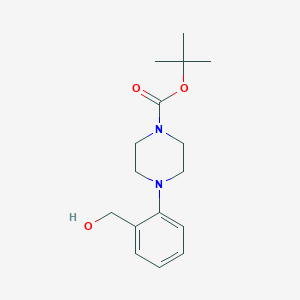
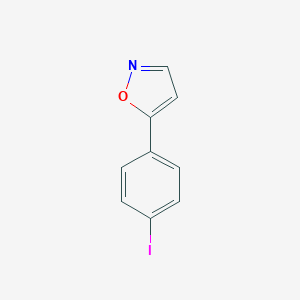
![4-ethoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde](/img/structure/B60796.png)
